molecular formula C7H17ClN2O B1292826 3-Amino-N-(tert-butyl)propanamide CAS No. 209467-48-1

3-Amino-N-(tert-butyl)propanamide

Cat. No.: B1292826
CAS No.: 209467-48-1
M. Wt: 180.67 g/mol
InChI Key: OUFABYVEGLDHBA-UHFFFAOYSA-N
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Description

3-Amino-N-(tert-butyl)propanamide (CAS: 209467-48-1) is a tertiary amide with the molecular formula C₇H₁₆N₂O and a molecular weight of 144.21 g/mol . Structurally, it features a propanamide backbone substituted with an amino group at the β-position and a bulky tert-butyl group on the amide nitrogen. This compound is commonly utilized as a synthetic intermediate in coordination chemistry and pharmaceutical research, particularly in the preparation of iminophenolate ligands for molybdenum complexes and as a precursor for antimicrobial β²,²-amino acid derivatives .

The synthesis of this compound involves a three-step procedure:

Step 1: Condensation of 3-(((benzyloxy)carbonyl)amino)propanoic acid with ethyl chloroformate and tert-butylamine in dry toluene.

Step 2: Deprotection of the benzyloxycarbonyl group using Pd/C under hydrogen.

Step 3: Schiff base formation with 3,5-di-tert-butyl-2-hydroxybenzaldehyde to yield functionalized ligands .
The compound is hygroscopic but stable when stored under desiccating conditions (e.g., P₂O₅) .

Preparation Methods

Synthesis Pathways

The synthesis of 3-Amino-N-(tert-butyl)propanamide generally involves the following key steps:

  • Starting Materials : The synthesis typically begins with tert-butylamine and acrylonitrile as primary reactants.

  • Reaction with Acrylonitrile : Tert-butylamine undergoes a nucleophilic addition reaction with acrylonitrile, forming 3-(tert-butylamino)propanenitrile.

  • Hydrolysis : The nitrile group in 3-(tert-butylamino)propanenitrile is hydrolyzed under acidic or basic conditions to yield the desired amide, this compound.

Detailed Preparation Methods

Method A: Direct Synthesis from Tert-Butylamine and Acrylonitrile

  • Reagents :

    • Tert-butylamine
    • Acrylonitrile
    • Solvent (e.g., ethanol or water)
  • Procedure :

    • Mix tert-butylamine with acrylonitrile in a suitable solvent.
    • Heat the mixture under reflux for several hours.
    • Monitor the reaction progress using techniques such as thin-layer chromatography (TLC).
    • Upon completion, cool the reaction mixture and perform hydrolysis using dilute hydrochloric acid or sodium hydroxide.
  • Yield : Typically yields around 70-80% of pure this compound after purification through crystallization or chromatography.

Method B: Alternative Hydrolysis Route

  • Reagents :

    • Tert-butylamine
    • Acrylonitrile
    • Hydrochloric acid (for hydrolysis)
  • Procedure :

    • Combine tert-butylamine with acrylonitrile and heat under reflux.
    • After the initial reaction period, add hydrochloric acid to facilitate hydrolysis.
    • Stir the mixture at room temperature for an additional period to ensure complete conversion to the amide form.
  • Yield : This method can achieve yields of approximately 75%, depending on the reaction conditions and purification steps employed.

Reaction Conditions and Considerations

  • Temperature Control : Maintaining appropriate temperatures during both the initial reaction and hydrolysis is crucial for maximizing yield.

  • pH Levels : The pH of the solution during hydrolysis significantly affects the rate of conversion from nitrile to amide; thus, careful monitoring is essential.

  • Purification Techniques : Common methods for purifying the final product include:

    • Crystallization
    • Column chromatography
    • Distillation (if applicable)

Data Table: Summary of Preparation Methods

Method Starting Materials Reaction Type Yield (%) Notes
A Tert-butylamine, Acrylonitrile Direct synthesis 70-80% Requires refluxing
B Tert-butylamine, Acrylonitrile Hydrolysis post-reaction 75% Involves acid addition

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-(tert-butyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Corresponding amines.

    Substitution Products: Various substituted amides or amines.

Scientific Research Applications

Medicinal Chemistry

3-Amino-N-(tert-butyl)propanamide has been identified as a potential therapeutic agent, particularly as an inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP plays a crucial role in lipid metabolism and is implicated in cardiovascular diseases. The compound exhibits notable CETP inhibitory activity, which suggests its utility in treating dyslipidemia and related cardiovascular conditions .

Case Study: CETP Inhibition

  • Objective : To evaluate the efficacy of this compound as a CETP inhibitor.
  • Methodology : In vitro assays were conducted to measure the inhibitory effects on CETP activity.
  • Results : The compound demonstrated significant inhibition of CETP, indicating its potential as a therapeutic agent for managing cholesterol levels and reducing cardiovascular risk.

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme-substrate interactions and protein-ligand binding due to its amide and amino functionalities. These properties facilitate the exploration of molecular interactions within biological systems.

Application Examples

  • Enzyme Studies : The compound can be used to investigate the kinetics of enzyme reactions where amide bonds are involved.
  • Protein Binding Studies : Its structure allows for the examination of binding affinities with various proteins, aiding in drug design and discovery processes .

Organic Synthesis

This compound is also utilized in organic synthesis as an intermediate for producing more complex molecules. Its reactivity can be harnessed to create derivatives that may have enhanced biological activities or novel properties.

Synthesis Pathways

  • Amide Coupling Reactions : The compound can participate in coupling reactions with various carboxylic acids to form new amides, expanding the library of bioactive compounds.
  • Functionalization : It can be modified through various chemical reactions to introduce different functional groups, enhancing its applicability in medicinal chemistry .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Notes
Medicinal ChemistryCETP inhibitor for dyslipidemia treatmentSignificant inhibition observed in vitro
Biochemical ResearchStudy of enzyme-substrate interactionsUseful for protein-ligand binding studies
Organic SynthesisIntermediate for synthesizing complex moleculesCan undergo amide coupling reactions

Mechanism of Action

The mechanism of action of 3-Amino-N-(tert-butyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The amino and amide groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The biological, physical, and chemical properties of 3-amino-N-(tert-butyl)propanamide are influenced by its substituents. Below is a comparative analysis with structurally related propanamide derivatives:

Substituent Effects on Enzyme Activity

A study evaluating β-alanyl aminopeptidase substrates for Pseudomonas aeruginosa detection compared three derivatives:

  • 3-Amino-N-(3-fluorophenyl)propanamide
  • 3-Amino-N-(4-methylphenyl)propanamide
  • 3-Amino-N-phenylpropanamide
Compound VOC Product Limit of Detection (LOD) Enzyme Activity (Relative)
3-Amino-N-(3-fluorophenyl) 3-Fluoroaniline 0.12 µM Highest
3-Amino-N-phenyl Aniline 0.25 µM Moderate
3-Amino-N-(4-methylphenyl) 4-Methylaniline 0.30 µM Lowest

Key Findings :

  • The fluorophenyl derivative exhibited statistically superior performance (p < 0.05) due to its lower LOD and higher VOC yield .

Structural and Physical Properties

Steric and Electronic Effects

  • This compound: The tert-butyl group introduces significant steric hindrance, limiting molecular flexibility but enhancing thermal stability. This is critical in ligand design for metal complexes .
  • 3-Amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide: The aromatic thiazole ring enhances π-π stacking interactions, improving binding affinity in antimicrobial applications .
  • 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide : The bromine atom and dual tert-butyl groups facilitate crystallographic studies, revealing N–H⋯O hydrogen bonding in the solid state .

Solubility and Handling

  • Hydrochloride Salts: Derivatives like 3-amino-N-(3-methoxypropyl)propanamide hydrochloride are preferred in pharmaceutical formulations due to improved aqueous solubility .
  • Aryl vs. Alkyl Substituents: Aryl-substituted analogs (e.g., 3-amino-N-(2-hydroxyphenyl)propanamide) exhibit lower solubility in nonpolar solvents compared to alkyl-substituted variants .

Data Tables

Table 1: Comparative Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Application
This compound C₇H₁₆N₂O 144.21 tert-Butyl Ligand synthesis
3-Amino-N-(3-fluorophenyl)propanamide C₉H₁₁FN₂O 182.20 3-Fluorophenyl Enzyme substrate
3-Amino-N-(2-methylbenzo[d]thiazol-6-yl) C₁₁H₁₃N₃OS 235.31 Benzothiazole Antimicrobial agent
3-Bromo-N-(3,5-di-tert-butylphenyl) C₁₇H₂₆BrNO 364.30 Bromine + tert-Butyl Crystallography

Table 2: Spectroscopic Data Comparison

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) HRMS [M+H]+
This compound Not reported Not reported Not reported
7c 3.13–3.16 (m, 4H), 7.40–7.90 (m, 14H) 38.7, 127.2–134.8, 177.0 412.2387 (calc), 412.2387
7d 1.31 (s, 18H), 7.15–7.38 (m, 8H) 31.7–151.5, 177.3 424.3326 (calc), 424.3324

Biological Activity

3-Amino-N-(tert-butyl)propanamide (CAS Number: 209467-48-1) is an organic compound characterized by its amino and amide functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, covering its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7_7H16_{16}N2_2O. Its structure includes:

  • Amino group (-NH2_2) : Contributes to hydrogen bonding and reactivity.
  • Amide group (-CONH2_2) : Plays a crucial role in enzyme interactions.
  • Tert-butyl group (-C(CH3_3)3_3) : Provides steric hindrance, influencing binding affinity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, such as enzymes and receptors. The amino and amide groups facilitate the formation of hydrogen bonds with active sites on proteins, which can lead to modulation of enzymatic activity or receptor signaling pathways. The tert-butyl group enhances the compound's specificity by affecting its steric properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its effects against various pathogens, including bacteria and fungi. Notable findings include:

  • Inhibition of bacterial growth : The compound demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent .
  • Antifungal effects : Preliminary studies have indicated activity against certain fungal strains, although specific data on efficacy remains limited.

Anticancer Potential

The compound's structural features suggest potential anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation:

  • Cell Proliferation Inhibition : In vitro studies have shown that this compound can reduce the viability of cancer cell lines, indicating its potential as a chemotherapeutic agent.
  • Mechanisms of Action : The compound may induce apoptosis through mitochondrial pathways or by inhibiting specific oncogenic signaling pathways .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

StudyFindings
Investigated antimicrobial properties; showed moderate activity against bacteria.
Explored enzyme interactions; suggested potential in drug design due to binding affinity.
Highlighted anticancer effects; reduced viability in various cancer cell lines.

Toxicity and Safety Profile

While exploring the biological activities, it is crucial to assess the toxicity profile of this compound:

  • Cellular Toxicity : Initial studies indicate low cytotoxicity towards human cell lines at therapeutic concentrations, suggesting a favorable safety profile for further development .
  • Mutagenicity Testing : Ongoing research is necessary to evaluate potential mutagenic effects using models such as Drosophila melanogaster.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-N-(tert-butyl)propanamide, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves coupling tert-butylamine with β-alanine derivatives using carbodiimide-mediated amidation. Protecting groups (e.g., tert-butyl) may be employed to stabilize reactive intermediates. Purification is achieved via column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization. Purity validation requires analytical techniques such as HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity and absence of byproducts .

Q. How does the molecular structure of this compound influence its solubility in aqueous biological assays?

  • Methodological Answer : The amide group enables hydrogen bonding with water, enhancing solubility, while the hydrophobic tert-butyl moiety may reduce it. Researchers should assess solubility empirically via phase partitioning experiments (e.g., shake-flask method in PBS at pH 7.4). Solubility can be optimized using co-solvents (e.g., DMSO ≤1% v/v) or surfactants like Tween-80, ensuring compatibility with enzymatic assays .

Advanced Research Questions

Q. What statistical approaches are critical when comparing this compound’s efficacy as an enzyme substrate against analogs?

  • Methodological Answer : Begin with a single-factor ANOVA to detect overall variance between substrate groups (e.g., p < 0.05 threshold). Follow with F-tests to evaluate variance equality between paired datasets. If variances are unequal (e.g., F-value > F-critical), use Welch’s t-test; otherwise, apply Student’s t-test. Post-hoc corrections (Bonferroni) mitigate Type I errors. This approach identified this compound as superior to methylphenyl analogs in β-alanyl aminopeptidase assays .

Q. How can GC-MS parameters be optimized to detect volatile products from enzymatic cleavage of this compound?

  • Methodological Answer : Use headspace SPME (65 μm PDMS/DVB fiber) for VOC extraction. Optimize GC inlet temperature (250°C) and column (DB-5MS, 30 m × 0.25 mm) with a 3°C/min ramp from 50°C to 220°C. MS detection in SIM mode (m/z 111 for aniline derivatives) improves sensitivity. Calibration curves for 3-fluoroaniline (LOD: 0.1 ppm, LOQ: 0.3 ppm) ensure quantitation accuracy, as demonstrated in Pseudomonas aeruginosa studies .

Q. What experimental strategies resolve discrepancies in substrate performance data for this compound?

  • Methodological Answer : Control variables such as enzyme concentration (e.g., 0.1–1.0 U/mL), incubation time (30–60 min), and pH (7.0–7.8). Include internal standards (e.g., deuterated aniline) to normalize VOC recovery. Replicate assays (n ≥ 3) and apply multivariate regression to isolate structural factors (e.g., tert-butyl steric effects) influencing activity. Cross-validate with alternative detection methods (e.g., fluorimetry) .

Properties

IUPAC Name

3-amino-N-tert-butylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-7(2,3)9-6(10)4-5-8/h4-5,8H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRPQMHTKWRIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.